(R)-3-azido-2-hydroxypropanoic acid
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Overview
Description
®-2-Hydroxy-3-azidopropionic acid is a chiral compound with significant interest in organic chemistry and biochemistry due to its unique structure and reactivity. This compound features a hydroxyl group, an azido group, and a carboxylic acid group attached to a three-carbon backbone, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Hydroxy-3-azidopropionic acid typically involves the following steps:
Starting Material: The synthesis often begins with a chiral precursor such as ®-2,3-dihydroxypropionic acid.
Azidation: The hydroxyl group at the 3-position is converted to an azido group using reagents like sodium azide (NaN₃) under suitable conditions, such as in the presence of a catalyst or under specific temperature and pH conditions.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired ®-2-Hydroxy-3-azidopropionic acid in high purity.
Industrial Production Methods
Industrial production of ®-2-Hydroxy-3-azidopropionic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, cost-effectiveness, and safety, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-2-Hydroxy-3-azidopropionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of ®-2-oxo-3-azidopropionic acid.
Reduction: Formation of ®-2-hydroxy-3-aminopropionic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-Hydroxy-3-azidopropionic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of ®-2-Hydroxy-3-azidopropionic acid involves its interaction with various molecular targets and pathways:
Azido Group: The azido group can undergo click chemistry reactions, forming stable triazole rings with alkynes, which is useful in bioconjugation and drug development.
Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
®-2-Hydroxy-3-aminopropionic acid: Similar structure but with an amine group instead of an azido group.
®-2,3-Dihydroxypropionic acid: Lacks the azido group, featuring two hydroxyl groups instead.
Uniqueness
®-2-Hydroxy-3-azidopropionic acid is unique due to the presence of both a hydroxyl and an azido group, providing a versatile platform for various chemical modifications and applications. Its chiral nature also adds to its significance in stereoselective synthesis and research.
Properties
CAS No. |
111651-48-0 |
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Molecular Formula |
C3H5N3O3 |
Molecular Weight |
131.09 g/mol |
IUPAC Name |
(2R)-3-azido-2-hydroxypropanoic acid |
InChI |
InChI=1S/C3H5N3O3/c4-6-5-1-2(7)3(8)9/h2,7H,1H2,(H,8,9)/t2-/m1/s1 |
InChI Key |
NEYYWZWMFRJFDX-UWTATZPHSA-N |
Isomeric SMILES |
C([C@H](C(=O)O)O)N=[N+]=[N-] |
Canonical SMILES |
C(C(C(=O)O)O)N=[N+]=[N-] |
Origin of Product |
United States |
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